molecular formula C21H20O5 B5727171 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5727171
M. Wt: 352.4 g/mol
InChI Key: MGSCXSDBPYLQQQ-UHFFFAOYSA-N
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Description

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a chromenone (coumarin) derivative with a complex substitution pattern. Key structural features include:

  • Chromenone core: A bicyclic structure comprising a benzene ring fused to a pyrone moiety.
  • Substituents: 3,4,8-Trimethyl groups: Methyl groups at positions 3, 4, and 8 of the chromenone core. 7-[2-(4-Methoxyphenyl)-2-oxoethoxy]: A side chain at position 7 containing a 4-methoxyphenyl group linked via an oxoethoxy bridge.

Molecular Formula: C${21}$H${20}$O$5$ (as per ). A discrepancy exists in , which cites C${18}$H${20}$O$4$; however, provides a detailed report specific to this compound, confirming the larger formula.
Molecular Weight: 352.4 g/mol.
Key Properties:

  • Enhanced solubility due to the methoxy group.
  • Bioactivity linked to interactions with enzymes (e.g., α1-adrenergic receptors) and antioxidant pathways .

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSCXSDBPYLQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the oxoethoxy moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction approach used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The methoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. Specific details of its mechanism of action are still under investigation and may vary depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons

Chromenones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally similar compounds:

Compound Name Molecular Formula Substituents Key Bioactivities Unique Features
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one (Target) C${21}$H${20}$O$_5$ 3,4,8-Trimethyl; 7-[2-(4-methoxyphenyl)-2-oxoethoxy] Antioxidant, anti-inflammatory, potential α1-adrenergic modulation Enhanced receptor binding due to electron-donating methoxy group .
4-Butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one C${22}$H${22}$O$_5$ 4-Butyl; 7-[2-(3-methoxyphenyl)-2-oxoethoxy] Hypothesized anti-inflammatory activity 3-Methoxy substitution reduces receptor affinity compared to 4-methoxy .
3-Benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one C${25}$H${21}$FO$_4$ 3-Benzyl; 4,7-dimethyl; 5-[2-(4-fluorophenyl)-2-oxoethoxy] Potential anticancer activity via enzyme inhibition Fluorine’s electronegativity enhances stability but reduces solubility .
5-[2-(3-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one C${21}$H${20}$O$_5$ 7-Methyl; 4-propyl; 5-[2-(3-methoxyphenyl)-2-oxoethoxy] Anti-inflammatory and antioxidant properties Propyl group increases lipophilicity, enhancing membrane penetration .
7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one C${24}$H${19}$ClO$_3$ 6-Ethyl; 4-phenyl; 7-[(4-chlorobenzyl)oxy] Antimicrobial activity Chlorine substitution improves oxidative stability .

Key Structural Determinants of Bioactivity

Position of Methoxy Group :

  • The 4-methoxyphenyl group in the target compound enhances receptor binding compared to 3-methoxy derivatives (e.g., ) due to optimal spatial alignment with hydrophobic pockets in enzymes .
  • Fluorophenyl derivatives () exhibit stronger electronegativity but lower solubility, limiting therapeutic utility .

Alkyl Chain Modifications :

  • Trimethyl groups (target compound) improve steric hindrance, reducing metabolic degradation .
  • Propyl/butyl chains () enhance lipophilicity but may reduce target specificity .

Oxoethoxy Bridge: The 2-oxoethoxy moiety in the target compound facilitates hydrogen bonding with biological targets, a feature absent in simpler chromenones (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one, ) .

Comparison with Similar Compounds :

  • Nitro Derivatives (): Require harsh conditions (e.g., nitric acid), reducing yield.
  • Chlorobenzyl Derivatives (): Use Ullmann coupling, which is cost-prohibitive for large-scale production.

Biological Activity

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₉H₁₈O₅
Molecular Weight 352.4 g/mol
IUPAC Name 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one
CAS Number 903205-41-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

  • Enzyme Modulation: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: Binding to cellular receptors that mediate physiological responses.
  • Signal Transduction Pathways: Influencing pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of caspase activity and mitochondrial integrity.

Case Study:
In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in:

  • Inhibition of Cell Proliferation: Reduced viability by approximately 60% at a concentration of 50 µM.
  • Induction of Apoptosis: Increased levels of cleaved caspases were observed, indicating activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of assays against various bacterial strains, it exhibited potent activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar chromen derivatives was conducted:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
7-HydroxychromoneModerateHighLow
5-MethoxyflavoneLowModerateHigh

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